molecular formula C5H4N2O B6161379 2-(1,3-oxazol-4-yl)acetonitrile CAS No. 1065073-51-9

2-(1,3-oxazol-4-yl)acetonitrile

Cat. No.: B6161379
CAS No.: 1065073-51-9
M. Wt: 108.10 g/mol
InChI Key: DNNRHZCLOOHTDI-UHFFFAOYSA-N
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Description

2-(1,3-oxazol-4-yl)acetonitrile is a chemical compound with the molecular formula C5H4N2O. It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high yields and regioselectivity.

Industrial Production Methods

Industrial production of 2-(1,3-oxazol-4-yl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-oxazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

2-(1,3-oxazol-4-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,3-oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to biological effects. The nitrile group can also participate in reactions with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-oxazol-4-yl)acetonitrile is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1065073-51-9

Molecular Formula

C5H4N2O

Molecular Weight

108.10 g/mol

IUPAC Name

2-(1,3-oxazol-4-yl)acetonitrile

InChI

InChI=1S/C5H4N2O/c6-2-1-5-3-8-4-7-5/h3-4H,1H2

InChI Key

DNNRHZCLOOHTDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)CC#N

Purity

95

Origin of Product

United States

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